Omaciclovir

Description

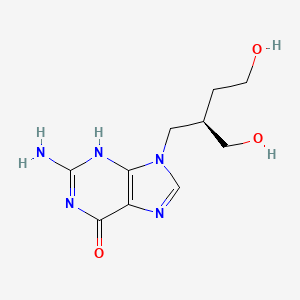

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFBAWJWLXVHS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1C[C@@H](CCO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124265-89-0 | |

| Record name | Omaciclovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124265890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMACICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9H909GLI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omaciclovir's Mechanism of Action Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omaciclovir, also known as (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G), is a carbocyclic guanosine analog with potent and broad-spectrum activity against several members of the Herpesviridae family. Its mechanism of action closely resembles that of the well-characterized antiviral agent, acyclovir, but with notable differences that confer a distinct antiviral profile, particularly against Varicella-Zoster Virus (VZV). This technical guide provides an in-depth exploration of the molecular and biochemical basis of this compound's anti-herpesvirus activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

The antiviral activity of this compound is contingent upon its selective conversion to an active triphosphate form within virus-infected cells. This process is initiated by a viral-encoded enzyme, followed by subsequent phosphorylation steps mediated by host cell kinases. The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, a critical enzyme for viral genome replication.

Selective Phosphorylation in Infected Cells

This compound is preferentially phosphorylated to its monophosphate derivative by viral thymidine kinase (TK).[1] This initial step is crucial for its selectivity, as cellular thymidine kinases have a much lower affinity for this compound. This ensures that the drug is primarily activated in cells harboring a replicating herpesvirus. This compound has been shown to be a substrate for the thymidine kinases of Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1] Additionally, mitochondrial deoxyguanosine kinase can also phosphorylate this compound.[1]

Once the monophosphate is formed, cellular enzymes, such as guanylate kinase, further phosphorylate it to the diphosphate and subsequently to the active this compound triphosphate.[1] Studies have demonstrated a significant accumulation of this compound triphosphate in HSV-1-infected cells, reaching levels of 1,900 pmol/10⁶ cells, whereas only minimal amounts (1 to 10 pmol/10⁶ cells) are detected in uninfected cells.[1]

Inhibition of Viral DNA Polymerase

This compound triphosphate competitively inhibits viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[1] By binding to the active site of the viral polymerase, this compound triphosphate effectively blocks the incorporation of dGTP into the growing viral DNA chain, thereby halting viral genome replication.

DNA Chain Termination

While structurally similar to acyclovir, this compound is not an obligate chain terminator. Following its incorporation into the viral DNA, it will only support limited extension of the DNA chain.[1] This partial chain termination further contributes to the disruption of viral DNA synthesis.

Quantitative Data

The following tables summarize the key quantitative parameters defining the antiviral activity and inhibitory potential of this compound and its triphosphate form.

| Virus | 50% Inhibitory Concentration (IC₅₀) [µM] |

| Varicella-Zoster Virus (VZV) | 2.3[1] |

| Epstein-Barr Virus (EBV) | 0.9[1] |

Table 1: Antiviral Activity of this compound in Cell Culture.

| Enzyme | Inhibition Constant (Kᵢ) [µM] |

| HSV-1 DNA Polymerase | 2.8[1] |

| HSV-2 DNA Polymerase | 2.2[1] |

| VZV DNA Polymerase | 0.3[1] |

Table 2: Inhibition of Viral DNA Polymerases by this compound Triphosphate.

| Cell Type | Intracellular Half-life (t½) [hours] |

| Uninfected Cells | 2.5[1] |

| HSV-1-infected Cells | 14[1] |

| VZV-infected Cells | 3.7[1] |

Table 3: Intracellular Half-life of this compound Triphosphate. The intracellular half-life of acyclovir-triphosphate is comparatively shorter, ranging from 1 to 2 hours.[1]

Signaling Pathways and Experimental Workflows

dot

Caption: this compound's activation and inhibitory pathway.

dot

Caption: Workflow for determining this compound's antiviral activity.

Experimental Protocols

Determination of Antiviral Activity (IC₅₀) by Plaque Reduction Assay

This assay quantifies the concentration of this compound required to inhibit the formation of viral plaques by 50%.

-

Cell Culture: Appropriate host cells (e.g., Vero cells for HSV, MRC-5 for VZV) are seeded in 6- or 12-well plates and grown to confluency.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.

-

Virus Infection: The cell monolayers are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Treatment: After a viral adsorption period (e.g., 1 hour), the virus inoculum is removed, and the cell monolayers are overlaid with medium containing the different concentrations of this compound. The overlay medium typically contains a substance like carboxymethylcellulose to localize viral spread and allow for discrete plaque formation.

-

Incubation: Plates are incubated for a period sufficient for plaque development (e.g., 2-5 days), which varies depending on the virus.

-

Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of plaques in each well is counted.

-

IC₅₀ Calculation: The percentage of plaque inhibition for each drug concentration is calculated relative to the virus control (no drug). The IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Enzyme Inhibition Assay for Viral DNA Polymerase (Kᵢ)

This biochemical assay determines the inhibitory constant (Kᵢ) of this compound triphosphate against purified viral DNA polymerase.

-

Enzyme and Substrates: The reaction mixture contains purified viral DNA polymerase, a synthetic DNA template-primer, radiolabeled dNTPs (e.g., [³H]dGTP), and the other three unlabeled dNTPs.

-

Inhibitor: Various concentrations of this compound triphosphate are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Measurement: The reaction is stopped, and the amount of radiolabeled dNTP incorporated into the DNA is quantified, typically by acid precipitation followed by scintillation counting.

-

Kᵢ Determination: The inhibition of DNA polymerase activity at different substrate (dGTP) and inhibitor (this compound triphosphate) concentrations is measured. The Kᵢ value is then calculated using kinetic models, such as the Michaelis-Menten equation, and graphical analysis (e.g., Dixon plot). The competitive nature of the inhibition with respect to dGTP is also determined through these analyses.[1]

Analysis of Intracellular Metabolism

This method is used to determine the levels and stability of this compound and its phosphorylated metabolites within cells.

-

Cell Culture and Treatment: Virus-infected or uninfected cells are incubated with radiolabeled this compound (e.g., [³H]H2G) for various time points.

-

Cell Extraction: The cells are harvested, washed to remove extracellular drug, and then lysed to release intracellular contents.

-

Separation of Metabolites: The cell extracts are analyzed by high-performance liquid chromatography (HPLC) to separate this compound from its monophosphate, diphosphate, and triphosphate derivatives.

-

Quantification: The amount of radioactivity in each separated peak is measured using a radioactivity detector, allowing for the quantification of each metabolite.

-

Half-life Determination: To determine the intracellular half-life, cells are incubated with the drug for a set period, after which the drug-containing medium is replaced with fresh medium. The amount of this compound triphosphate remaining in the cells is then measured at different time points.[1]

Conclusion

This compound exerts its anti-herpesvirus effects through a well-defined mechanism of action that relies on its selective activation within infected cells and the subsequent potent inhibition of viral DNA polymerase by its triphosphate metabolite. Its favorable metabolic profile, including the high accumulation and prolonged intracellular half-life of the active triphosphate form, contributes to its significant antiviral potency, especially against VZV. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound.

References

Omaciclovir: An Overview of a Discontinued Antiviral Agent

Omaciclovir is the active form of its prodrug, valthis compound. A prodrug is an inactive compound that is converted into an active drug within the body. Valthis compound was being developed by Medivir AB and was out-licensed to Epiphany Biosciences.[1] Its development for the treatment of herpes zoster and infectious mononucleosis was discontinued in 2012.[1]

What is known is that this compound is an acyclic guanosine analogue.[1] Its mechanism of action is as an inhibitor of DNA-directed DNA polymerase.[1] In vitro studies have indicated that valthis compound has potent activity against the replicating forms of Varicella-Zoster Virus (VZV) and Epstein-Barr Virus (EBV).[2]

Given the scarcity of specific data for this compound, this guide will provide a comprehensive overview of the in vitro antiviral spectrum of Acyclovir , a structurally similar and extensively studied antiviral drug. Acyclovir is the active form of the widely used prodrug Valacyclovir. The information presented for Acyclovir can serve as a detailed example of the type of in-depth technical data available for an established antiviral agent with a similar mechanism of action.

In Vitro Antiviral Spectrum of Acyclovir: A Technical Guide

This guide details the in vitro antiviral activity, mechanism of action, and relevant experimental protocols for Acyclovir, a cornerstone in the treatment of herpesvirus infections.

Mechanism of Action

Acyclovir is a synthetic nucleoside analog that selectively inhibits the replication of herpesviruses.[1] Its mechanism of action is a multi-step process that begins with its phosphorylation by a virus-encoded enzyme.[1]

-

Selective Phosphorylation: Acyclovir is first converted to acyclovir monophosphate by the viral enzyme thymidine kinase (TK). This step is crucial for its selectivity, as viral TK is much more efficient at phosphorylating acyclovir than the host cell's TK.[2]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.[3]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, an enzyme essential for viral DNA replication.[3]

-

Chain Termination: When incorporated into the growing viral DNA strand, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This prevents the further elongation of the viral DNA.[1]

Quantitative In Vitro Antiviral Spectrum

The in vitro antiviral activity of Acyclovir is typically quantified by determining its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Vero | Plaque Reduction | 8.5 | [4] |

| Herpes Simplex Virus type 1 (HSV-1) | MRC-5 | Plaque Reduction | 3.3 | [4] | |

| Herpes Simplex Virus type 1 (HSV-1) | Macrophages | Plaque Reduction | 0.0025 | [4] | |

| Varicella-Zoster Virus (VZV) | Human Diploid Lung | Plaque Reduction | 2.06 - 6.28 | [5] |

Experimental Protocols

The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Detailed Methodology:

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero cells for HSV) are prepared in multi-well plates.

-

Viral Infection: The cell culture medium is removed, and the cells are infected with a dilution of the virus that will produce a countable number of plaques. The virus is allowed to adsorb for a specified period (e.g., 1-2 hours).

-

Compound Addition: After adsorption, the viral inoculum is removed, and the cells are washed. An overlay medium (e.g., containing methylcellulose) with serial dilutions of the test compound (Acyclovir) is added.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days for HSV).

-

Plaque Visualization: The overlay medium is removed, and the cell monolayer is fixed and stained (e.g., with a crystal violet solution). Plaques, which are areas of dead or lysed cells, appear as clear zones against a stained background.

-

Data Analysis: The number of plaques in the wells treated with the compound is compared to the number in untreated control wells. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to the killing of the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Methodology:

-

Cell Plating: Uninfected cells are plated in a 96-well plate at a specific density.

-

Compound Incubation: The cells are treated with serial dilutions of the test compound and incubated for a period equivalent to the antiviral assay.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: If the cells are metabolically active, they will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

-

CC50 Calculation: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Quantitative Cytotoxicity Data for Acyclovir

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Macrophages | Not specified | >20 | >8000 (for HSV-1) | [4] |

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of an antiviral drug. A higher SI value indicates a more favorable safety profile, as it signifies a larger difference between the concentration required for antiviral activity and the concentration that is toxic to host cells.

References

- 1. Valthis compound - AdisInsight [adisinsight.springer.com]

- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valaciclovir - Wikipedia [en.wikipedia.org]

- 4. Valacyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. m.youtube.com [m.youtube.com]

Omaciclovir: A Technical Whitepaper on its Chemical Structure, Properties, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omaciclovir is a promising antiviral agent, structurally analogous to nucleosides, that has demonstrated significant inhibitory activity against various herpesviruses. This document provides a comprehensive technical overview of this compound's chemical structure, its physicochemical properties, and its proposed mechanism of action. Detailed experimental methodologies for its synthesis and antiviral evaluation, derived from closely related compounds, are presented to guide further research and development.

Chemical Structure and Identification

This compound, systematically named 9-[(R)-4-Hydroxy-2-(hydroxymethyl)butyl]guanine, is a guanine nucleoside analog.[1] Its structure features a purine base (guanine) attached to a chiral acyclic side chain.

Systematic Names:

-

6H-PURIN-6-ONE, 2-AMINO-1,9-DIHYDRO-9-(4-HYDROXY-2-(HYDROXYMETHYL)BUTYL)- (R)-[1]

-

9-[(R)-4-Hydroxy-2-(hydroxymethyl)butyl]guanine[1]

Chemical Identifiers:

-

Molecular Formula: C₁₀H₁₅N₅O₃[1]

-

SMILES: C(CO)--INVALID-LINK--CO[1]

-

InChI Key: SCBFBAWJWLXVHS-ZCFIWIBFSA-N[1]

Physicochemical and Pharmacological Properties

A summary of the known quantitative properties of this compound is presented in Table 1. Due to limited publicly available data, some properties are inferred from structurally similar compounds like Acyclovir.

| Property | Value | Reference/Note |

| Molecular Weight | 253.26 g/mol | [1] |

| Appearance | White to off-white solid | Assumed based on related compounds |

| Solubility | DMSO: 230 mg/mL (908.16 mM) | [1] |

| Water: Slightly soluble | Inferred from Acyclovir data | |

| Melting Point | Not explicitly reported for this compound. Acyclovir melts at 256.5 °C. | |

| pKa | Not explicitly reported for this compound. Acyclovir has pKa values of 2.27 and 9.25. | |

| Antiviral Activity (EC₅₀) | See Table 2 | [1] |

Table 1: Physicochemical Properties of this compound

This compound has demonstrated potent in vitro inhibitory activity against a range of human herpesviruses. The 50% effective concentrations (EC₅₀) are summarized in Table 2.

| Virus Strain | Cell Line | EC₅₀ (µM) |

| VZV-32 | MRC-5 | 0.72 ± 0.1 |

| Molly | MRC-5 | 0.62 ± 0.2 |

| VZV-32 | MeWo | 0.015 ± 0.004 |

| Molly | MeWo | 0.048 ± 0.023 |

| Emily | MeWo | 0.047 ± 0.004 |

| VZ11 | MeWo | 0.035 ± 0.022 |

| VZ30 | MeWo | 0.016 ± 0.003 |

Table 2: In Vitro Antiviral Activity of this compound against Varicella-Zoster Virus (VZV) Strains.[1]

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Key Steps:

-

Protection of Guanine: The amino and hydroxyl groups of guanine are protected to prevent side reactions during alkylation.

-

Synthesis of the Chiral Side Chain: The (R)-4-hydroxy-2-(hydroxymethyl)butyl side chain is synthesized with the correct stereochemistry.

-

Alkylation: The protected guanine is reacted with an activated form of the chiral side chain (e.g., a tosylate or mesylate derivative).

-

Deprotection: The protecting groups are removed to yield this compound.

-

Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized this compound, with expected signals corresponding to the purine ring and the acyclic side chain protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=O, and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of this compound.

Mechanism of Antiviral Action

As a nucleoside analog, this compound is believed to exert its antiviral effect through a mechanism similar to that of Acyclovir, which involves selective activation within virus-infected cells and subsequent inhibition of viral DNA synthesis.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir is a synthetic nucleoside analogue that has demonstrated potent inhibitory activity against herpes viruses, including herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1][2] Its mechanism of action relies on its conversion to acyclovir triphosphate, which competitively inhibits viral DNA polymerase, is incorporated into the growing viral DNA chain, and subsequently terminates it.[3] This document provides a comprehensive overview of the pharmacokinetics and bioavailability of acyclovir, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and development.

Pharmacokinetic Properties

The pharmacokinetic profile of acyclovir has been extensively studied and is generally characterized by a two-compartment open model.[1][4][5] Its elimination is primarily dependent on renal function.[4][6]

Bioavailability

The oral bioavailability of acyclovir is relatively low and variable, typically ranging from 10% to 30%.[7][8] This is attributed to extensive first-pass metabolism.[7] The bioavailability of acyclovir is not significantly affected by food.[8] A prodrug, valacyclovir, was developed to improve the oral bioavailability of acyclovir. Following oral administration, valacyclovir is rapidly and almost completely converted to acyclovir, resulting in a significantly higher acyclovir bioavailability of approximately 54-70%.[9][10]

Absorption and Distribution

Following oral administration, peak plasma concentrations (Cmax) of acyclovir are typically reached within 1 to 2 hours.[7] The drug is widely distributed throughout the body, including the cerebrospinal fluid (CSF), where concentrations can reach approximately 50% of the corresponding plasma levels.[6][7] Acyclovir exhibits low plasma protein binding, in the range of 9% to 33%.[5][8]

Metabolism and Excretion

Acyclovir undergoes minimal metabolism. The primary route of elimination is renal excretion of the unchanged drug through both glomerular filtration and active tubular secretion.[4][6][7] Approximately 60% to 90% of an administered dose is excreted unchanged in the urine within 24 hours.[7] Two minor metabolites have been identified: 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV).[11]

Data Presentation: Pharmacokinetic Parameters of Acyclovir

Table 1: Single-Dose Pharmacokinetics of Oral Acyclovir in Adults

| Parameter | Value | Reference |

| Bioavailability | 10-20% (decreases with increasing dose) | [8] |

| Tmax (hours) | 1.1 ± 0.4 | [8] |

| Cmax (ng/mL) | 593.7 - 656.5 | [8] |

| AUC (h*ng/mL) | 2956.6 - 3102.5 | [8] |

| Half-life (hours) | 2.5 - 3 (dependent on renal function) | [8] |

Table 2: Pharmacokinetics of Intravenous Acyclovir in Adults

| Parameter | Value | Reference |

| Half-life (hours) | ~3 | [5] |

| Volume of Distribution (L/kg) | ~0.6 | [8] |

| Protein Binding | 9-33% | [8] |

| Renal Clearance (mL/min/1.73m²) | ~248 | [8] |

Table 3: Bioavailability of Acyclovir from Acyclovir and Valacyclovir Administration in Patients with Leukopenia

| Formulation | Median Bioavailability | Interindividual Variation (CV%) | Reference |

| Oral Acyclovir | 21.5% | 48.5% | [9][10] |

| Oral Valacyclovir | 70.1% | 21.0% | [9][10] |

Experimental Protocols

Study Design for Bioavailability Assessment

A common study design to assess the bioavailability of acyclovir involves a randomized, two-period, crossover design.

-

Subjects: Healthy adult volunteers or specific patient populations (e.g., immunocompromised patients).

-

Treatments:

-

Test Formulation: Oral acyclovir or valacyclovir at a specified dose.

-

Reference Treatment: Intravenous infusion of acyclovir over 1 hour.

-

-

Washout Period: A sufficient time between treatment periods to ensure complete elimination of the drug from the previous phase.

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine samples may also be collected to determine the amount of unchanged drug excreted.

-

Analytical Method: Plasma and urine concentrations of acyclovir are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, and Tmax. Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

In Vitro Cellular Uptake and Metabolism

-

Cell Lines: Human cell lines, such as Caco-2 cells, are often used to study intestinal absorption and transport.

-

Experimental Setup: Cells are cultured on permeable supports to form a monolayer. Radiolabeled acyclovir is added to the apical side, and its appearance on the basolateral side is measured over time to assess transport across the intestinal barrier.

-

Metabolism Studies: Liver microsomes or hepatocytes are incubated with acyclovir to identify potential metabolites. The reaction mixture is then analyzed using LC-MS to detect and quantify the parent drug and its metabolites.

Visualizations

Caption: Oral Bioavailability Pathway of Acyclovir and Valacyclovir.

Caption: Experimental Workflow for a Pharmacokinetic Study.

Caption: Acyclovir's Intracellular Activation and Mechanism of Action.

References

- 1. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]

- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyclovir clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of acyclovir pharmacokinetic disposition in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Acyclovir

Introduction

Initial searches for "Omaciclovir" did not yield specific information regarding its cellular uptake and metabolism. Therefore, this guide will focus on the well-documented antiviral drug, Acyclovir, as a representative nucleoside analog. Acyclovir is a synthetic purine nucleoside analogue with potent and selective activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its efficacy is critically dependent on its selective uptake and intracellular metabolism in virus-infected cells. This guide provides a detailed overview of the cellular transport and metabolic activation of Acyclovir, summarizing key quantitative data, experimental protocols, and visualizing the involved pathways.

Cellular Uptake of Acyclovir

The entry of Acyclovir into host cells is a crucial first step for its antiviral activity. While Acyclovir can cross the cell membrane, its uptake is significantly influenced by the presence of specific transporters. The oral bioavailability of Acyclovir is relatively low, ranging from 10-20%, and it is not affected by food.

Various strategies, such as the development of prodrugs like Valacyclovir, have been employed to enhance its absorption. Divalacyclovir, a dipeptide prodrug of Acyclovir, has been shown to interact with the peptide transporter 1 (PEPT1) to improve cellular permeability.

Intracellular Metabolism and Activation

The selective antiviral activity of Acyclovir is primarily due to its specific phosphorylation by a virus-encoded enzyme.[1]

1. Monophosphorylation by Viral Thymidine Kinase: In cells infected with HSV or VZV, Acyclovir is efficiently converted to Acyclovir monophosphate (ACV-MP) by the viral thymidine kinase (TK).[1][2] This enzyme has a much higher affinity for Acyclovir than the host cell's thymidine kinase, which is the basis for the drug's selectivity.[1]

2. Diphosphorylation by Host Cell Guanylate Kinase: Following its initial phosphorylation, ACV-MP is converted to Acyclovir diphosphate (ACV-DP) by the host cell's guanylate kinase.[3]

3. Triphosphorylation by Host Cell Kinases: The final phosphorylation step, from ACV-DP to the active Acyclovir triphosphate (ACV-TP), is catalyzed by a variety of cellular enzymes.[3][4] These include nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase.[3][4]

Mechanism of Action of Acyclovir Triphosphate: ACV-TP is a potent inhibitor of viral DNA polymerase.[2] It acts as a competitive inhibitor for deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[1][2]

The concentration of ACV-TP in herpes simplex virus-infected cells is 40 to 100 times greater than in uninfected cells.[5] This active form persists in infected cells for many hours even after the removal of extracellular Acyclovir.[6]

Quantitative Data on Acyclovir Metabolism

Quantitative data on the kinetics of Acyclovir phosphorylation and its uptake are crucial for understanding its efficacy. The following table summarizes key kinetic parameters for the enzymes involved in Acyclovir metabolism.

| Enzyme/Process | Substrate | K'm (µM) | V'max (relative) | Cell Type | Reference |

| Viral Thymidine Kinase | Acyclovir | High Affinity | High | HSV/VZV-infected cells | [7] |

| Cellular Kinases | Acyclo-GDP | Higher than GDP/dGDP | Lower than GDP/dGDP | Vero cells | [4] |

Note: Specific quantitative values for K'm and V'max can vary depending on the experimental conditions and the specific viral and host cell lines used.

Experimental Protocols

The study of cellular uptake and metabolism of nucleoside analogs like Acyclovir involves a variety of in vitro and in vivo techniques.

In Vitro Cellular Uptake and Metabolism Assay

This protocol outlines a general procedure for quantifying the intracellular concentration of Acyclovir and its phosphorylated metabolites.

1. Cell Culture and Infection:

-

Adherent cell lines, such as Vero cells or human lung fibroblasts (IMR-90), are cultured in 6-well plates until confluent.[7][8]

-

For studies in infected cells, the cell monolayers are infected with the virus of interest (e.g., HSV-1) at a specific multiplicity of infection (MOI).

2. Drug Incubation:

-

The culture medium is replaced with fresh medium containing a known concentration of radiolabeled Acyclovir (e.g., [14C]Acyclovir).[7]

-

Cells are incubated for various time points to allow for drug uptake and metabolism.

3. Cell Harvesting and Lysis:

-

At each time point, the medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cells are then lysed using a suitable lysis buffer (e.g., containing a non-ionic detergent or through sonication).

4. Separation and Quantification of Metabolites:

-

The cell lysate is analyzed by high-performance liquid chromatography (HPLC) to separate Acyclovir from its phosphorylated metabolites (ACV-MP, ACV-DP, and ACV-TP).[6]

-

The amount of each compound is quantified by detecting the radioactivity or by mass spectrometry.

5. Data Analysis:

-

The intracellular concentrations of Acyclovir and its metabolites are calculated based on the cell number and the intracellular volume.

-

Kinetic parameters of uptake and metabolism can be determined by fitting the data to appropriate models.

In Vivo Skin Pharmacokinetics Study

This protocol describes a method to assess the skin kinetics of topically applied Acyclovir.[9]

1. Animal Model:

-

Wistar rats are used as the animal model.

2. Drug Application:

-

A cream formulation containing a known concentration of Acyclovir (e.g., 5% w/w) is applied topically to a defined area on the abdominal region of the rats.[9]

3. Sample Collection:

-

At various time points after application, skin samples are collected from the treated area.

-

The skin is separated into the stratum corneum, viable epidermis, and dermis.

4. Drug Extraction and Quantification:

-

Acyclovir is extracted from each skin layer using an appropriate solvent.

-

The concentration of Acyclovir in each extract is determined by a validated analytical method, such as HPLC.

5. Pharmacokinetic Analysis:

-

The drug concentration-time profiles in each skin layer are used to determine pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

Visualizations

Cellular Uptake and Metabolic Activation of Acyclovir

Caption: Pathway of Acyclovir uptake and its three-step phosphorylation to the active triphosphate form in a virus-infected cell.

Experimental Workflow for In Vitro Acyclovir Metabolism Study

Caption: A generalized workflow for studying the in vitro metabolism of Acyclovir in cultured cells.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Aciclovir - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolism of acyclovir in virus-infected and uninfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Solid-Phase Synthesis and Assessment of Nucleoside Analogs as Inhibitors of Bacterial UDP-Sugar Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of uptake and clearance of acyclovir in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]

Omaciclovir and Herpesvirus DNA Polymerase: A Technical Guide to Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omaciclovir is an antiviral agent with a proposed mechanism of action targeting viral DNA polymerase, a critical enzyme for the replication of herpesviruses. This technical guide provides an in-depth overview of the principles and methodologies for conducting a DNA polymerase inhibition assay to evaluate the efficacy of this compound and similar antiviral compounds. This document outlines the theoretical basis of action, a detailed experimental protocol, and a framework for data presentation and visualization, tailored for researchers and professionals in drug development. While specific quantitative data for this compound is not publicly available, this guide utilizes the well-established mechanisms of analogous compounds, such as acyclovir, to provide a robust framework for its investigation.

Introduction: The Role of DNA Polymerase in Herpesvirus Replication

Herpesviruses, a family of DNA viruses including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), are responsible for a wide range of human diseases.[1][2] A cornerstone of their replication cycle is the viral DNA polymerase, an enzyme that synthesizes new copies of the viral genome.[3][4] This enzyme is a prime target for antiviral therapy because it is distinct from host cellular DNA polymerases, allowing for selective inhibition.[5]

Proposed Mechanism of Action for this compound

It is hypothesized that this compound, as a nucleoside analog, acts as a prodrug that is selectively activated in virus-infected cells. The proposed mechanism follows a multi-step process analogous to that of acyclovir:

-

Selective Phosphorylation: this compound is likely first phosphorylated into a monophosphate form by a virus-specific enzyme, such as thymidine kinase (TK).[6] This initial step is crucial for its selectivity, as uninfected host cells do not efficiently phosphorylate the compound.[5]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate derivative to its active triphosphate form, this compound-triphosphate.[5][6]

-

Inhibition of Viral DNA Polymerase: this compound-triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase.[7]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, this compound-triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting DNA replication.[4][8]

This targeted mechanism of action results in a potent and selective inhibition of viral replication with minimal toxicity to the host cells.[5]

Caption: Proposed mechanism of action for this compound.

Quantitative Data Presentation

The primary quantitative measure of a drug's inhibitory activity is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The IC50 values for this compound against various herpesvirus DNA polymerases would be determined experimentally and presented in a clear, tabular format for comparative analysis.

Table 1: Hypothetical IC50 Values for this compound-Triphosphate Against Herpesvirus DNA Polymerases

| Virus | DNA Polymerase Target | This compound-Triphosphate IC50 (µM) | Acyclovir-Triphosphate IC50 (µM) - Reference |

| Herpes Simplex Virus 1 (HSV-1) | UL30 | To be determined | 0.85[9] |

| Herpes Simplex Virus 2 (HSV-2) | UL30 | To be determined | 0.86[9] |

| Varicella-Zoster Virus (VZV) | ORF28 | To be determined | Data varies |

| Human Cytomegalovirus (HCMV) | UL54 | To be determined | Less susceptible[7] |

| Control | |||

| Human DNA Polymerase α | POLA1 | To be determined | Significantly higher |

Note: The IC50 values for Acyclovir are provided as a reference for expected potency against HSV-1 and HSV-2. The susceptibility of different viruses and the selectivity against human polymerases are key parameters to be evaluated.

Experimental Protocol: DNA Polymerase Inhibition Assay

This section details a generalized protocol for determining the inhibitory activity of this compound-triphosphate on herpesvirus DNA polymerase. This assay is based on the principles of measuring DNA synthesis in the presence of varying concentrations of the inhibitor.

Materials and Reagents

-

Purified recombinant herpesvirus DNA polymerase (e.g., HSV-1 UL30)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dGTP)

-

This compound-triphosphate (synthesized and purified)

-

Acyclovir-triphosphate (as a positive control)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Experimental Workflow

Caption: Experimental workflow for the DNA polymerase inhibition assay.

Detailed Method

-

Preparation of Reagents: Prepare stock solutions of all reagents and store them under appropriate conditions. The inhibitor, this compound-triphosphate, should be serially diluted to cover a wide range of concentrations.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and the radiolabeled dNTP. Add the purified viral DNA polymerase to the master mix immediately before starting the assay.

-

Initiation of Reaction: Aliquot the master mix into individual reaction tubes. Add the appropriate concentration of this compound-triphosphate, acyclovir-triphosphate (positive control), or vehicle (negative control) to each tube.

-

Incubation: Transfer the reaction tubes to a 37°C water bath to initiate DNA synthesis. The incubation time should be optimized to ensure linear product formation in the absence of an inhibitor.

-

Termination of Reaction: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). This will precipitate the newly synthesized DNA.

-

Collection of Precipitate: Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters multiple times with cold TCA and then with ethanol to remove any unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound-triphosphate compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., non-linear regression).

-

Conclusion

The DNA polymerase inhibition assay is a fundamental tool for characterizing the antiviral activity of novel compounds like this compound. By following a systematic and well-controlled experimental protocol, researchers can obtain reliable quantitative data to assess the potency and selectivity of these potential therapeutics. The framework provided in this guide serves as a comprehensive starting point for the preclinical evaluation of this compound and other next-generation antiviral agents targeting herpesvirus DNA polymerase. Further studies would be required to determine the precise kinetic parameters of inhibition and to validate these findings in cell-based and in vivo models.

References

- 1. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aciclovir. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. youtube.com [youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

Omaciclovir Resistance Mutations in Viral Thymidine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omaciclovir is a nucleoside analog antiviral drug demonstrating potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action is contingent on phosphorylation by the viral thymidine kinase (TK), a step that is also the primary locus of resistance. This technical guide provides a comprehensive overview of the mechanisms of resistance to this compound, focusing on mutations within the viral TK gene. Drawing parallels from the extensive data available for the structurally and mechanistically similar drug, acyclovir, this document details the types of mutations that confer resistance, presents quantitative data on the impact of these mutations, outlines detailed experimental protocols for resistance characterization, and provides visual diagrams of key pathways and workflows.

Introduction to this compound and Viral Thymidine Kinase

This compound, a guanine nucleoside analog, is a potent inhibitor of herpesvirus replication. Its antiviral activity is dependent on a three-step phosphorylation process to its active triphosphate form. The initial and rate-limiting step is the monophosphorylation of this compound, which is selectively catalyzed by the viral thymidine kinase (TK).[1] This dependence on the viral TK for activation is a key feature of its selective toxicity towards virus-infected cells.[1] Subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases.[1] The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination and the cessation of viral replication.[1]

Resistance to this compound, much like the well-characterized resistance to acyclovir, primarily arises from mutations in the viral gene encoding thymidine kinase (the UL23 gene in HSV).[2] These mutations can lead to several resistance phenotypes:

-

TK-deficient mutants: These viruses produce little to no functional TK, preventing the initial phosphorylation of this compound. These are the most common form of resistance found in clinical isolates.

-

TK-altered mutants: These viruses express a TK enzyme with altered substrate specificity, such that it can still phosphorylate the natural substrate, thymidine, but no longer efficiently recognizes or phosphorylates this compound.[3]

-

DNA polymerase mutants: Less frequently, mutations can occur in the viral DNA polymerase gene (UL30 in HSV) that render the enzyme capable of distinguishing between the natural deoxynucleoside triphosphates and the triphosphate form of this compound.[4]

This guide will focus on the most prevalent mechanism of resistance: mutations within the viral thymidine kinase.

Quantitative Analysis of Resistance

While specific quantitative data for this compound resistance conferred by individual TK mutations are emerging, the extensive data available for acyclovir provides a strong predictive framework. This compound has demonstrated superior in vitro activity against VZV compared to acyclovir, with an average 50% effective concentration (EC50) of 2.3 µM, versus 46.8 µM for acyclovir against a panel of clinical isolates.[2] Resistance to this compound has been mapped to the viral TK gene.[2]

The following tables summarize quantitative data for acyclovir resistance in HSV-1, which is expected to be indicative of the types and magnitudes of resistance that would be observed with this compound. Resistance is typically quantified as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), with the fold-increase in these values for a mutant strain compared to a wild-type (WT) strain indicating the level of resistance.

Table 1: Acyclovir Resistance in Recombinant HSV-1 with Specific Thymidine Kinase Mutations

| Virus Strain | TK Mutation | Type of Mutation | IC50 (µM) | Fold Increase vs. WT |

| Wild-Type (WT) | None | - | 2.5 | - |

| TK-Deleted | Deletion | Frameshift | >200 | >80 |

| Mutant 1 | K62N | Substitution (ATP-binding site) | 125 | 50 |

| Mutant 2 | P131S | Substitution (Non-conserved region) | 25 | 10 |

| Mutant 3 | C336Y | Substitution (Conformation-related) | 100 | 40 |

| Mutant 4 | C467 deletion | Frameshift (Homopolymer region) | 150 | 60 |

Data compiled from studies on acyclovir resistance in engineered HSV-1 strains.[4]

Table 2: Acyclovir Resistance in HSV-1 Clones Selected with Brivudin

| Clone Type | TK Mutation(s) | Type of Mutation | Acyclovir IC50 Range (µM) |

| Wild-Type KOS | None | - | 0.8 - 1.2 |

| Frameshift | G insertion/deletion in G-string (codons 144-146) | Frameshift | >100 |

| Frameshift | C insertion/deletion in C-string (codons 183-185) | Frameshift | >100 |

| Substitution | R51W (ATP-binding site) | Substitution | 50 - 100 |

| Substitution | G206R | Substitution | >100 |

| Substitution | T287M | Substitution | >100 |

| Truncation | Q261Stop | Nonsense | 10 - 25 |

| Truncation | R281Stop | Nonsense | 10 - 25 |

Data adapted from studies on HSV-1 mutants selected with brivudin, which often show cross-resistance to acyclovir.[5]

Experimental Protocols

Phenotypic Resistance Testing: Plaque Reduction Assay

This assay determines the concentration of an antiviral drug required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 10% fetal bovine serum)

-

Virus stocks (wild-type and suspected resistant isolates)

-

This compound (or other antiviral) stock solution

-

Phosphate-buffered saline (PBS)

-

Methylcellulose overlay medium (e.g., 1.5% methylcellulose in DMEM with 2% FBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding: The day before the assay, seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 to 5 x 10^5 cells/well for a 6-well plate).[6] Incubate overnight at 37°C with 5% CO2.

-

Drug Dilutions: Prepare serial dilutions of this compound in DMEM. The concentration range should bracket the expected IC50 values for both sensitive and resistant viruses.

-

Virus Inoculation: On the day of the assay, aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well. Adsorb the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes.[6]

-

Drug Application: After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with methylcellulose medium containing the various concentrations of this compound. Also include a "no drug" control.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are clearly visible.[7]

-

Plaque Staining and Counting: Aspirate the methylcellulose overlay and fix the cells with 100% methanol for 10-20 minutes.[7] Remove the methanol and stain the cells with crystal violet solution for 10-15 minutes. Gently wash the plates with water and allow them to air dry.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Genotypic Resistance Testing: TK Gene Sequencing

This protocol describes the amplification and sequencing of the viral thymidine kinase gene to identify mutations associated with resistance.

Materials:

-

Viral DNA extracted from infected cell cultures

-

PCR primers flanking the TK gene coding sequence

-

High-fidelity DNA polymerase and dNTPs

-

PCR thermal cycler

-

Agarose gel electrophoresis equipment

-

PCR product purification kit (e.g., column-based or enzymatic)

-

Sanger sequencing primers (can be the same as PCR primers if they are of high quality)

-

Access to a Sanger sequencing facility or instrument

Protocol:

-

DNA Extraction: Isolate viral DNA from infected cell lysates or clinical samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted viral DNA, forward and reverse primers for the TK gene, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

A typical PCR cycling protocol would be: initial denaturation at 95°C for 5 minutes; 35 cycles of denaturation at 95°C for 1 minute, annealing at 55°C for 1 minute, and extension at 72°C for 90 seconds; and a final extension at 72°C for 7 minutes.[8]

-

-

Verification of Amplicon: Run a small aliquot of the PCR product on an agarose gel to confirm that a single DNA fragment of the expected size has been amplified.

-

PCR Product Purification: Purify the remaining PCR product to remove excess primers, dNTPs, and polymerase. This can be done using a spin column-based kit or by enzymatic treatment (e.g., with Exonuclease I and Shrimp Alkaline Phosphatase).

-

Sanger Sequencing:

-

Prepare sequencing reactions by combining the purified PCR product with a sequencing primer (either forward or reverse).

-

Submit the samples for Sanger sequencing. The sequencing reaction involves chain-termination PCR using fluorescently labeled dideoxynucleotides (ddNTPs).[9]

-

-

Sequence Analysis:

-

The output of the sequencing reaction is a chromatogram. Analyze the sequence data using appropriate software.

-

Align the obtained sequence with a wild-type reference sequence for the TK gene of the respective virus (HSV-1, HSV-2, or VZV).

-

Identify any nucleotide changes (substitutions, insertions, or deletions) and determine the resulting amino acid changes. Compare these mutations to a database of known resistance-associated mutations.

-

Mandatory Visualizations

References

- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Altered substrate specificity of herpes simplex virus thymidine kinase confers acyclovir-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Resistance of herpes simplex virus type 1 to acyclovir: thymidine kinase gene mutagenesis study [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Omaciclovir Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omaciclovir, also known as H2G, is a potent nucleoside analog with selective inhibitory activity against the replication of several human herpesviruses.[1][2] Its spectrum of activity includes varicella-zoster virus (VZV), herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), Epstein-Barr virus (EBV), and human herpesvirus 6 (HHV-6).[1] this compound's efficacy has also been demonstrated in non-human primate models infected with simian varicella virus.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, summarizing key data and outlining experimental procedures.

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is essential for appropriate formulation and handling.

| Property | Value | Reference |

| Molecular Formula | C10H15N5O3 | [1][2] |

| Molecular Weight | 253.26 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 124265-89-0 | [1] |

| Synonyms | H2G | [1] |

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of human herpesviruses. The 50% effective concentration (EC50) values are summarized below.

| Virus Strain | Cell Line | EC50 (µM) |

| VZV-32 | MRC-5 | 0.72 ± 0.1 |

| VZV (Molly) | MRC-5 | 0.62 ± 0.2 |

| VZV-32 | MeWo | 0.015 ± 0.004 |

| VZV (Molly) | MeWo | 0.048 ± 0.023 |

| VZV (Emily) | MeWo | 0.047 ± 0.004 |

| VZV (VZ11) | MeWo | 0.035 ± 0.022 |

| VZV (VZ30) | MeWo | 0.016 ± 0.003 |

Data sourced from MedChemExpress.[1]

Signaling Pathway and Mechanism of Action

As a nucleoside analog, this compound's mechanism of action involves the inhibition of viral DNA synthesis. The proposed signaling pathway is initiated by the phosphorylation of this compound by a viral-specific thymidine kinase, followed by subsequent phosphorylations by cellular kinases to form the active triphosphate metabolite. This triphosphate form then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate leads to chain termination, thus halting viral replication.

References

Application Notes and Protocols for Omadacycline Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to omadacycline, a novel aminomethylcycline antibiotic. The following information is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and data from various studies.

Introduction

Omadacycline is a modernized tetracycline designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][2] It demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical decisions and for surveillance of potential resistance development. The standard methods for antimicrobial susceptibility testing (AST), broth microdilution and disk diffusion, are recommended for omadacycline.

Data Presentation

Table 1: Omadacycline Minimum Inhibitory Concentration (MIC) Breakpoints

The following tables summarize the U.S. Food and Drug Administration (FDA) recognized MIC breakpoints for omadacycline.[3]

For Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus (including methicillin-resistant isolates) | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL |

| Staphylococcus lugdunensis | ≤ 0.12 µg/mL | 0.25 µg/mL | ≥ 0.5 µg/mL |

| Streptococcus pyogenes | ≤ 0.12 µg/mL | 0.25 µg/mL | ≥ 0.5 µg/mL |

| Streptococcus anginosus group | ≤ 0.12 µg/mL | 0.25 µg/mL | ≥ 0.5 µg/mL |

| Enterococcus faecalis | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |

| Enterobacter cloacae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |

| Klebsiella pneumoniae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |

For Community-Acquired Bacterial Pneumonia (CABP)

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Streptococcus pneumoniae | ≤ 0.06 µg/mL | 0.12 µg/mL | ≥ 0.25 µg/mL |

| Staphylococcus aureus (methicillin-susceptible isolates only) | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |

| Haemophilus influenzae | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |

| Klebsiella pneumoniae | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |

Note: Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[3]

Table 2: Omadacycline Disk Diffusion Zone Diameter Breakpoints

The following table summarizes the FDA-recognized disk diffusion zone diameter breakpoints for a 30 µg omadacycline disk.[3]

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus (including methicillin-resistant isolates) | ≥ 21 mm | 19-20 mm | ≤ 18 mm |

| Staphylococcus lugdunensis | ≥ 29 mm | 26-28 mm | ≤ 25 mm |

| Streptococcus pyogenes | ≥ 19 mm | 16-18 mm | ≤ 15 mm |

| Streptococcus anginosus group | ≥ 24 mm | 18-23 mm | ≤ 17 mm |

| Enterococcus faecalis | ≥ 18 mm | 16-17 mm | ≤ 15 mm |

| Enterobacteriaceae | ≥ 18 mm | 16-17 mm | ≤ 15 mm |

Table 3: Quality Control (QC) Ranges for Omadacycline Susceptibility Testing

The following are the CLSI-recommended quality control ranges for omadacycline.

| QC Strain | Method | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922 | Broth Microdilution / Disk Diffusion | 0.5 - 2 | 19 - 25 |

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.06 - 0.5 | N/A |

| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.03 - 0.12 | N/A |

| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution / Disk Diffusion | 0.008 - 0.03 | 25 - 31 |

| Haemophilus influenzae ATCC® 49247 | Broth Microdilution / Disk Diffusion | 0.25 - 1 | 17 - 23 |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Method

This protocol is based on the CLSI M07 guidelines.[4]

1. Materials:

-

Omadacycline analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile water or other appropriate solvent for omadacycline

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

2. Preparation of Omadacycline Stock Solution:

-

Prepare a stock solution of omadacycline at a concentration of 1000 µg/mL or higher in a suitable solvent.

-

Further dilute the stock solution to prepare working solutions for serial dilutions.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Microtiter Plate Preparation:

-

Perform two-fold serial dilutions of omadacycline in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

The final volume in each well should be 100 µL, with 50 µL of the diluted antimicrobial agent and 50 µL of the standardized inoculum.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

5. Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.

-

For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media and incubation conditions as per CLSI guidelines.

6. Interpretation of Results:

-

The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

-

Reading can be done visually using a reading mirror or with a microplate reader.

-

Compare the obtained MIC value with the breakpoints in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.

Protocol 2: Disk Diffusion Method

This protocol follows the Kirby-Bauer method as described in CLSI M02 guidelines.

1. Materials:

-

30 µg omadacycline disks

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution protocol (Step 3).

3. Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[5]

4. Application of Omadacycline Disks:

-

Aseptically apply a 30 µg omadacycline disk to the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.

5. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.

-

For fastidious organisms, use appropriate media and incubation conditions as per CLSI guidelines.

6. Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.[5]

-

Compare the measured zone diameter with the breakpoints in Table 2 to classify the isolate as susceptible, intermediate, or resistant.

Mandatory Visualizations

Caption: Workflow for Omadacycline Broth Microdilution Susceptibility Testing.

Caption: Workflow for Omadacycline Disk Diffusion Susceptibility Testing.

References

- 1. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omadacycline Injection and Oral Products | FDA [fda.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. asm.org [asm.org]

Application Notes and Protocols for Omaciclovir Dosage Calculation in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omaciclovir is a synthetic nucleoside analog with potent antiviral activity against members of the Herpesviridae family, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3][4][5] Like its predecessor, acyclovir, this compound's mechanism of action is highly selective for virus-infected cells.[1][4] It is converted into its active triphosphate form by viral thymidine kinase, which then competitively inhibits viral DNA polymerase and leads to chain termination, thereby halting viral replication.[1][4][6] This targeted mechanism of action results in minimal toxicity to uninfected host cells, making it a promising candidate for antiviral therapy.

These application notes provide a comprehensive guide for researchers to determine the optimal dosage of this compound for in vitro cell culture experiments. The protocols outlined below detail methods for assessing the compound's antiviral efficacy and cytotoxicity, which are crucial for establishing a therapeutic window for preclinical research.

Physicochemical Properties of Acyclovir (as a proxy for this compound)

Understanding the physicochemical properties of an antiviral compound is essential for proper handling and preparation of stock solutions for cell culture experiments. While specific data for this compound is not widely available, the properties of acyclovir can serve as a useful reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₅O₃ | [7] |

| Molecular Weight | 225.20 g/mol | [7] |

| Aqueous Solubility | 1.3 mg/mL at 25°C | |

| LogP | -1.56 | |

| pKa | 2.27, 9.25 |

Note: These values are for Acyclovir and should be used as an estimate. It is highly recommended to obtain specific data for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the drug stock solution is the first critical step in determining its in vitro efficacy.

Materials:

-

This compound powder

-

Sterile, nuclease-free dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex or sonicate the solution until the this compound is completely dissolved.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

For cell culture experiments, dilute the stock solution to the desired final concentrations using sterile PBS or cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Culture and Seeding

The choice of cell line is dependent on the virus being studied. For HSV and VZV, common cell lines include Vero (African green monkey kidney epithelial cells), MRC-5 (human lung fibroblasts), and human diploid lung cells.[8][9]

Materials:

-

Appropriate cell line for the virus of interest

-

Complete cell culture medium (e.g., DMEM or MEM supplemented with fetal bovine serum and antibiotics)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture the cells in a T-75 or T-150 flask until they reach 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) to form a monolayer within 24 hours.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

Cytotoxicity Assay (CC₅₀ Determination)

Before assessing the antiviral activity, it is crucial to determine the concentration of this compound that is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of a drug that reduces cell viability by 50%.

Materials:

-

Seeded 96-well plates with confluent cell monolayers

-

Serial dilutions of this compound in culture medium

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Protocol:

-

Prepare a series of twofold dilutions of this compound in culture medium, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., 1 µM). Include a "no-drug" control.

-

Remove the culture medium from the 96-well plates containing the cell monolayers.

-

Add 100 µL of each drug dilution to triplicate wells.

-

Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the "no-drug" control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC₅₀ Determination)

The 50% effective concentration (EC₅₀) is the concentration of a drug that inhibits viral replication by 50%. A common method for determining the EC₅₀ is the plaque reduction assay.

Materials:

-

Seeded 96-well plates with confluent cell monolayers

-

Virus stock with a known titer (plaque-forming units/mL)

-

Serial dilutions of this compound in culture medium

-

Overlay medium (e.g., medium containing methylcellulose or carboxymethylcellulose)

-

Crystal violet staining solution

Protocol:

-

Remove the culture medium from the 96-well plates.

-

Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques/well).

-

Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Prepare serial dilutions of this compound in the overlay medium.

-

After the adsorption period, remove the viral inoculum and wash the cells with PBS.

-

Add the this compound-containing overlay medium to the wells.

-

Incubate the plates for 2-3 days, or until plaques are visible.

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Stain the cells with crystal violet solution and wash with water to visualize the plaques.

-

Count the number of plaques in each well.

-